2,2,4-Trimethyl-1,2-dihydroquinoline

Styrene-Butadiene Rubber (SBR) Antioxidant Efficacy Thermo-Oxidative Aging

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ; CAS 147-47-7), also known as acetone-anil, is an aminic antioxidant predominantly utilized as a stabilizer in rubber and elastomer formulations to mitigate thermo-oxidative degradation. As a monomeric precursor to the polymerized antioxidant grades (often referred to as 'RD' or 'TMQ polymer'), this compound has a molecular weight of 173.25 g/mol and a reported melting point of 120 °C.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 147-47-7
Cat. No. B116575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-Trimethyl-1,2-dihydroquinoline
CAS147-47-7
Synonyms1,2-Dihydro-2,2,4-trimethylquinolene;  1,2-Dihydro-2,2,4-trimethylquinoline;  2,2,4-Trimethyl-1,2-dihydroquinoline;  2,2,4-Trimethyl-1,2-dihydroquinone;  Acetone Anil;  Acetone Anil (Quinoline Derivative);  Antioxidant FR-SB;  Good-rite 3140;  Hydroquin;  NSC
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC1=CC(NC2=CC=CC=C12)(C)C
InChIInChI=1S/C12H15N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-8,13H,1-3H3
InChIKeyZNRLMGFXSPUZNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 66° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ, CAS 147-47-7): Industrial Antioxidant Baseline and Procurement Considerations


2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ; CAS 147-47-7), also known as acetone-anil, is an aminic antioxidant [1] predominantly utilized as a stabilizer in rubber and elastomer formulations to mitigate thermo-oxidative degradation [2]. As a monomeric precursor to the polymerized antioxidant grades (often referred to as 'RD' or 'TMQ polymer'), this compound has a molecular weight of 173.25 g/mol and a reported melting point of 120 °C [1]. Its primary mechanism involves the scavenging of free radicals generated during thermal aging, thereby extending the service life of rubber goods [2].

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ): Why Interchangeability with Other Amine Antioxidants is Not Guaranteed


Although TMQ is a common aminic antioxidant, its performance cannot be assumed equivalent to polymerized TMQ (RD) or structurally similar compounds like Ethoxyquin (EQ). Direct quantitative evidence demonstrates significant variance in antioxidant efficacy based on molecular architecture and polymerization state. For instance, specific polymerized derivatives of TMQ exhibit up to a 20.5% increase in retained tensile strength after aging compared to the monomeric TMQ [1]. Furthermore, in specific substrate systems like fish oil, the unsubstituted TMQ exhibits lower antioxidant efficacy than its ethoxy-substituted counterpart, Ethoxyquin [2]. Therefore, technical procurement decisions require precise specification of the chemical entity, as generic substitution may lead to quantifiable deficits in material durability or shelf-life extension.

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) Quantitative Evidence Guide for Scientific Selection


TMQ Monomer vs. Polymerized TMQ Derivatives in SBR: Quantified Retention of Tensile Strength After Thermo-Oxidative Aging

Direct comparison of commercial monomeric TMQ (CAS 147-47-7) against novel polymerized derivatives (Ester, Hydrazide, Oxadiazole, Triazole) in styrene-butadiene rubber (SBR) composites. After 7 days of thermo-oxidative aging, the retained tensile strength of the SBR vulcanizate containing monomeric TMQ was 71.97%. In contrast, the Hydrazide derivative achieved 86.66% retention, while the Ester derivative achieved 80.90% retention [1]. This demonstrates that monomeric TMQ provides a baseline level of protection that can be significantly exceeded by specific structural modifications or polymerization.

Styrene-Butadiene Rubber (SBR) Antioxidant Efficacy Thermo-Oxidative Aging

Comparative Antioxidant Efficacy: TMQ (147-47-7) vs. Ethoxyquin (EQ) in Fish Oil Substrates

In an accelerated stability study evaluating the protection of fish oil against oxidation, the antioxidant efficacy of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) was directly compared to ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) and other structural analogues. The study concluded that TMQ was 'less effective' as an antioxidant in this specific lipid matrix compared to ethoxyquin [1]. While exact induction periods are not provided in the abstract, the qualitative ranking places TMQ as inferior to ethoxyquin in this application context.

Lipid Oxidation Food/Feed Preservation Ethoxyquin Analogues

Impact of TMQ on EPDM Service Life: Activation Energy Elevation as a Predictive Metric

A systematic study evaluated the effect of TMQ on the thermo-oxidative resistance of Ethylene Propylene Diene Monomer (EPDM) rubber vulcanized with different crosslinking systems. Using Arrhenius-based life-time estimation methodology, the study found that TMQ-containing (-T) compounds exhibited higher aging activation energy compared to reference compounds. This higher activation energy is a quantitative indicator directly attributed to an extended theoretical service life of the EPDM material in the presence of TMQ [1]. The study notes this protective effect varies depending on the specific curing system employed.

EPDM Rubber Life-time Estimation Activation Energy

TMQ (147-47-7) vs. 6PPD: Comparable Performance in Suppressing Rubber Degradation During Mixing

In silica/silane-filled natural rubber (NR) compounds, the stabilizing effects of TMQ were directly compared to those of 6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine), a widely used antioxidant/antiozonant. Results showed that both TMQ and 6PPD gave higher viscosities and larger elastic responses compared to a reference compound without stabilizers [1]. This was attributed to their ability to suppress rubber degradation during the high-shear mixing process, thereby maintaining the polymer's molecular weight. Additionally, both compounds were found to promote filler-rubber interaction [2].

Silica-Filled NR Filler-Rubber Interaction Mooney Viscosity

TMQ (147-47-7) Baseline: Defined Physical Properties for Material Specification

While not a performance comparison, the quantifiable physical properties of the monomeric compound are essential for procurement and analytical verification. The compound has a reported boiling point of 260 °C, a melting point of 120 °C, and a density of 1.08 g/cm³ at 25 °C [1]. These values serve as baseline specifications to differentiate the monomer from the oligomeric/polymeric TMQ products (often waxy solids or liquids) and to ensure the correct chemical entity is received and utilized in research or formulation.

Material Procurement Quality Control Physicochemical Properties

Comparative Thermo-Oxidative Stability: TMQ vs. Rambutan Peel Extract in Natural Rubber

In a study comparing commercial antioxidants to a natural alternative (Rambutan Peel Extract, RE) in vulcanized natural rubber (NR), the decomposition temperature of the antioxidant itself was characterized. The study reported that the decomposition temperature of TMQ was higher than that of 6PPD, and similar to that of the natural extract (RE) [1]. Furthermore, the NR vulcanizate containing TMQ exhibited a higher decomposition temperature compared to vulcanizates containing the commercial antioxidants, indicating a stabilizing effect on the rubber matrix against thermal breakdown.

Natural Rubber Natural Antioxidant Thermal Decomposition

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) Application Scenarios Driven by Quantitative Evidence


Baseline Stabilization and Cost-Effective Protection in General-Purpose Diene Rubbers (SBR, NR, BR)

TMQ is the appropriate choice for formulators requiring a quantifiable baseline of antioxidant protection in styrene-butadiene rubber (SBR) and other general-purpose elastomers. As demonstrated, its inclusion at 1 phr provides a 71.97% retention of tensile strength after 7 days of thermo-oxidative aging, a significant 21.7% increase over unprotected rubber [1]. This positions TMQ as the cost-performance benchmark against which more expensive, high-efficiency polymerized derivatives or alternative antioxidant systems must be justified. Its comparable performance to 6PPD in suppressing degradation during silica-filled NR compounding further supports its utility as a primary, economical stabilizer [2].

Processing Aid and Degradation Inhibitor in High-Shear Rubber Compounding

The evidence supports the use of TMQ not only as a long-term antioxidant but as an active processing stabilizer. In silica/silane-filled natural rubber systems, TMQ demonstrably suppresses polymer degradation during mixing, leading to higher viscosity and improved filler-rubber interaction [1]. This is a quantifiable benefit for compounders seeking to maintain molecular weight and achieve consistent dispersion during high-shear operations, a property where TMQ performs on par with the more specialized antiozonant 6PPD [1].

Predictive Life-Time Extension in Critical EPDM Components

For engineers and formulators working with Ethylene Propylene Diene Monomer (EPDM) rubber in demanding applications (e.g., automotive seals, industrial hoses), TMQ offers a mechanism-based advantage. The documented increase in thermo-oxidative aging activation energy for TMQ-containing EPDM compounds provides a quantitative, predictive framework for estimating extended service life [1]. This allows for data-driven material selection in applications where long-term thermal endurance is a primary requirement, differentiating TMQ from antioxidants whose protective action may not translate into a comparable elevation of the aging activation barrier.

Analytical Reference Standard and Precursor for Specialty Antioxidant Synthesis

The monomeric form of TMQ (CAS 147-47-7) serves a distinct and critical role as a well-defined chemical intermediate and analytical standard, in contrast to the variable oligomeric mixtures of commercial 'TMQ polymer' or 'RD.' Its defined physical properties—a melting point of 120 °C and boiling point of 260 °C [1]—enable precise identification and purity assessment, essential for quality control in research and manufacturing. Furthermore, it is the essential starting material for synthesizing a range of high-performance derivatives (e.g., Hydrazide, Ester) that exhibit superior antioxidant activity, as quantified by their retained tensile strength of up to 86.66% after aging [2].

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